![molecular formula C14H23NO5 B1428336 6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester CAS No. 1251000-13-1](/img/structure/B1428336.png)
6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester
Overview
Description
Scientific Research Applications
Synthesis and Structural Motifs
The compound 6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester and its derivatives are crucial in the synthesis of complex organic molecules. They serve as structural motifs in various biologically active compounds, contributing to the stereoselective synthesis of spiroacetals and related structures. For instance, derivatives of this compound have been synthesized from d-Glucose, leading to novel structural motifs that are significant in the biological activity of natural products. These structures, including the 1,6,9-trioxaspiro[4.5]decane ring system, are key components in many biologically potent natural products, such as antibiotics and anticancer agents. The unique configuration of these compounds enables the exploration of structure–activity relationships, potentially leading to the development of novel antibiotics and selective anticancer agents (Cuny, 2020).
Advanced Synthesis and Catalysis
The compound also plays a vital role in advanced synthesis and catalysis. Innovative strategies have been developed for the construction of 6-aza/oxa-spiro[4.5]decane skeletons, showcasing the compound's utility in the synthesis of complex molecular structures. This catalytic prowess was demonstrated in the formal synthesis of biologically active marine alkaloids, such as halichlorine, underlining the compound's significance in chemical synthesis and potential applications in drug discovery (Zhu et al., 2015).
Spiroaminals Synthesis
Furthermore, the compound and its derivatives are central to the synthesis of spiroaminals, a class of compounds with significant biological activities. The unique ring systems of these compounds, such as the 1-oxa-6-azaspiro[4.5]decane, are found in both natural and synthetic products known for their biological activities. The complexity and novelty of these structures make them challenging yet rewarding targets for chemical synthesis, underlining their importance in the development of new therapeutic agents and the exploration of biological pathways (Sinibaldi & Canet, 2008).
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-7-19-14(9-15)5-4-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQXAWIGJNCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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